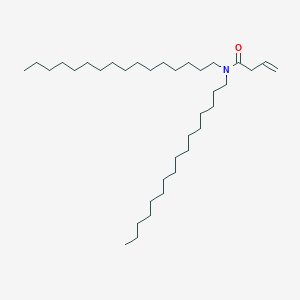
N,N-Dihexadecylbut-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dihexadecylbut-3-enamide: is a chemical compound known for its unique structure and properties It is an amide derivative with a long hydrocarbon chain, which contributes to its hydrophobic nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dihexadecylbut-3-enamide typically involves the reaction of hexadecylamine with but-3-enoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Hexadecylamine+But-3-enoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dihexadecylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the but-3-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Primary or secondary amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dihexadecylbut-3-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: Used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N,N-Dihexadecylbut-3-enamide involves its interaction with lipid bilayers and proteins. The long hydrocarbon chains allow it to integrate into lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-Dioctadecylbut-3-enamide: Similar structure but with longer hydrocarbon chains.
N,N-Dihexadecylbutanamide: Lacks the double bond in the but-3-enamide moiety.
Uniqueness: N,N-Dihexadecylbut-3-enamide is unique due to its specific combination of a long hydrocarbon chain and a reactive double bond, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both properties.
Eigenschaften
CAS-Nummer |
631912-81-7 |
|---|---|
Molekularformel |
C36H71NO |
Molekulargewicht |
534.0 g/mol |
IUPAC-Name |
N,N-dihexadecylbut-3-enamide |
InChI |
InChI=1S/C36H71NO/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-34-37(36(38)33-6-3)35-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-35H2,1-2H3 |
InChI-Schlüssel |
UKOWASVOJSVGHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


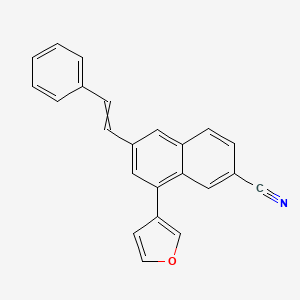
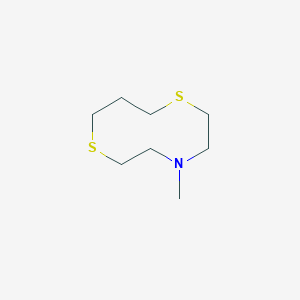
![6-{5-[2-(4-Methoxyphenyl)ethenyl]-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226476.png)
boranyl](/img/structure/B14226482.png)
![4-{[Ethyl(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B14226488.png)
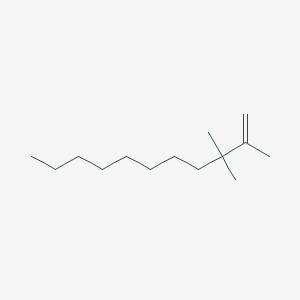
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)
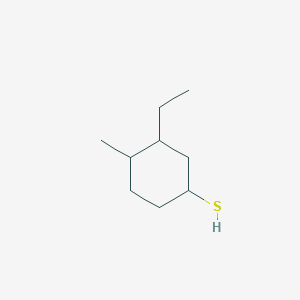
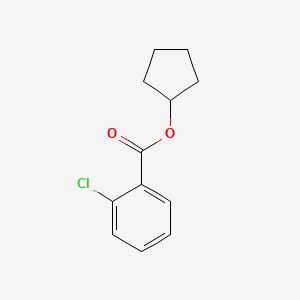
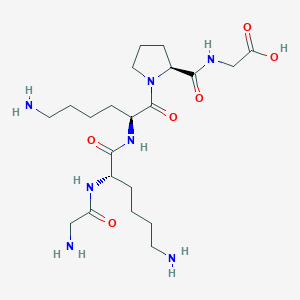
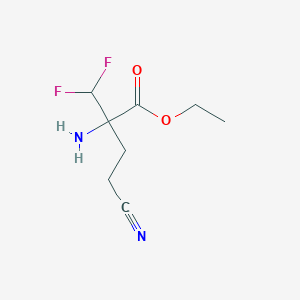

![N,N-Bis(2'-methyl[1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226506.png)

